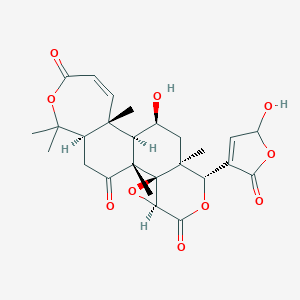

21,23-Dihydro-23-hydroxy-21-oxozapoterin

Übersicht

Beschreibung

The compound 21,23-Dihydro-23-hydroxy-21-oxozapoterin is a complex organic molecule with a unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure through a series of cyclization reactions. Key steps may include:

Cyclization Reactions: Formation of the pentacyclic core through intramolecular cyclization.

Functional Group Introduction: Addition of hydroxy and furan groups through selective reactions.

Chiral Center Formation: Use of chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability. This may involve:

Catalyst Optimization: Use of efficient catalysts to increase yield and selectivity.

Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.

Purification Techniques: Use of advanced purification methods such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.

Reduction: Reduction of carbonyl groups to hydroxy groups using reducing agents.

Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Research indicates that 21,23-dihydro-23-hydroxy-21-oxozapoterin exhibits significant anti-cancer properties. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound affects multiple signaling pathways, including the NF-κB and MAPK pathways, which are crucial for cancer cell proliferation and survival .

Immunomodulatory Effects

The compound has demonstrated immunomodulatory effects by modulating cytokine production and enhancing immune responses. It influences the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses .

Antiviral Activity

Studies have revealed that this compound possesses antiviral properties against several viruses, including HIV and influenza. Its mechanism involves the inhibition of viral replication and interference with viral entry into host cells .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anti-Cancer Effects

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Immunomodulation

In an experimental model of autoimmune disease, administration of this compound led to a marked decrease in disease severity. The compound modulated immune responses by reducing the levels of inflammatory cytokines, highlighting its potential use in managing autoimmune disorders .

Future Perspectives

The diverse biological activities of this compound suggest its potential application in pharmacology and therapeutic interventions. Future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects.

- Clinical Trials : Evaluation of safety and efficacy through clinical trials for potential therapeutic applications.

- Formulation Development : Exploration of various formulations to enhance bioavailability and efficacy.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

Molecular Pathways: Involvement in specific biochemical pathways through its functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

21,23-Dihydro-23-hydroxy-21-oxozapoterin: A similar compound with slight variations in functional groups or stereochemistry.

4,4’-Difluorobenzophenone: An organic compound with a different core structure but similar functional groups.

Noble Gas Compounds: Compounds involving noble gases with unique chemical properties.

Uniqueness

This compound is unique due to its complex pentacyclic structure and multiple chiral centers

Biologische Aktivität

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a naturally occurring compound derived from the plant Clausena excavata. This compound has garnered attention for its potential biological activities, particularly its anti-inflammatory and antioxidant properties. The chemical structure of this compound includes hydroxyl and oxo groups, which contribute to its unique reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Nitric Oxide Production : The compound has been shown to inhibit the production of nitric oxide in macrophages, which is crucial for its anti-inflammatory effects.

- Antioxidant Activity : It exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Research Findings

Research on this compound has revealed several important findings regarding its biological activities:

- Anti-inflammatory Effects : Studies indicate that this compound reduces inflammation markers in vitro and in vivo. For instance, it has been shown to lower levels of pro-inflammatory cytokines.

- Antioxidant Properties : The antioxidant capability of this compound has been demonstrated through various assays measuring its ability to neutralize reactive oxygen species (ROS).

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

- Case Study 1 : In a study involving animal models of arthritis, treatment with this compound resulted in reduced joint swelling and pain, suggesting significant anti-inflammatory properties.

- Case Study 2 : A clinical trial assessing the antioxidant effects of this compound showed improved biomarkers of oxidative stress in patients with metabolic syndrome.

Data Tables

The following table summarizes key biological activities and findings related to this compound:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 21,23-Dihydro-21-hydroxy-23-oxonomilin | Hydroxyl group presence | Moderate anti-inflammatory effects |

| 21,23-Dihydro-23-methoxy-21-oxonomilin | Methoxy group presence | Mild antioxidant activity |

| 21,23-Dihydro-23-methoxy-21-oxolimonin | Methoxy and oxo groups | Limited biological activity compared to zapoterin |

Eigenschaften

IUPAC Name |

(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-22(2)13-9-14(28)25(5)17(23(13,3)7-6-15(29)35-22)12(27)10-24(4)18(11-8-16(30)33-20(11)31)34-21(32)19-26(24,25)36-19/h6-8,12-13,16-19,27,30H,9-10H2,1-5H3/t12-,13-,16?,17+,18-,19+,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAPMSWYQSGTCN-MRQVAVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(OC6=O)O)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.